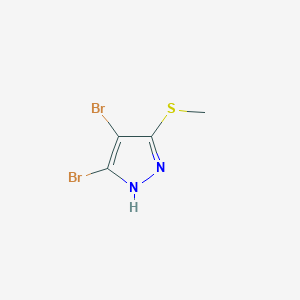
4,5-Dibromo-3-(methylsulfanyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-3-(methylsulfanyl)-1H-pyrazole is a heterocyclic compound characterized by the presence of bromine and sulfur atoms attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-3-(methylsulfanyl)-1H-pyrazole typically involves the bromination of a pyrazole precursor. One common method includes the reaction of 3-(methylsulfanyl)-1H-pyrazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated through crystallization or other purification techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-3-(methylsulfanyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction Reactions: The compound can be reduced to remove the bromine atoms or modify the pyrazole ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 4,5-diazido-3-(methylsulfanyl)-1H-pyrazole.
Oxidation: Formation of 4,5-dibromo-3-(methylsulfinyl)-1H-pyrazole.
Reduction: Formation of 3-(methylsulfanyl)-1H-pyrazole.
Scientific Research Applications
4,5-Dibromo-3-(methylsulfanyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-3-(methylsulfanyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine atoms and the methylsulfanyl group contribute to its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dibromo-3-methylisothiazole
- 4,5-Dibromo-3-(methylsulfanyl)-2H-pyridazinone
- 4,5-Dibromo-3-hydroxythiophene-2-carboxylate
Uniqueness
4,5-Dibromo-3-(methylsulfanyl)-1H-pyrazole is unique due to the presence of both bromine and sulfur atoms on the pyrazole ring. This combination imparts distinct chemical properties, such as enhanced reactivity and potential for diverse chemical modifications. Compared to similar compounds, it offers a broader range of applications in synthetic chemistry and material science .
Properties
CAS No. |
923036-06-0 |
|---|---|
Molecular Formula |
C4H4Br2N2S |
Molecular Weight |
271.96 g/mol |
IUPAC Name |
4,5-dibromo-3-methylsulfanyl-1H-pyrazole |
InChI |
InChI=1S/C4H4Br2N2S/c1-9-4-2(5)3(6)7-8-4/h1H3,(H,7,8) |
InChI Key |
HIMSORGWRWVEHR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NNC(=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-phenyloxirane-2-carboxamide](/img/structure/B14181775.png)
![4-[2-(2,6-Dibromophenoxy)ethoxy]benzonitrile](/img/structure/B14181780.png)
![2-(Methylsulfanyl)-5-sulfanylidene-5,6-dihydro[1,3]thiazolo[5,4-d]pyrimidin-7(4H)-one](/img/structure/B14181781.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-](/img/structure/B14181782.png)

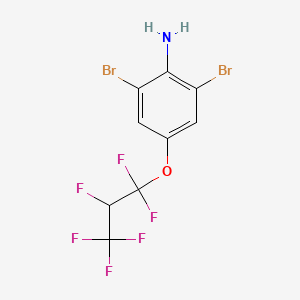
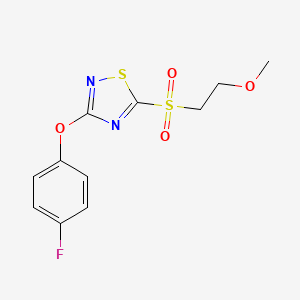

![[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-](/img/structure/B14181810.png)
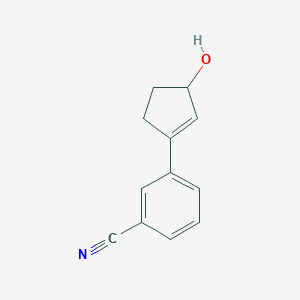
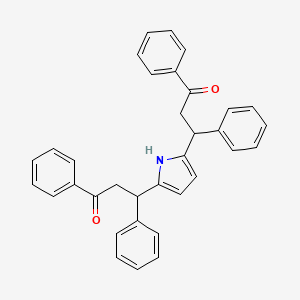
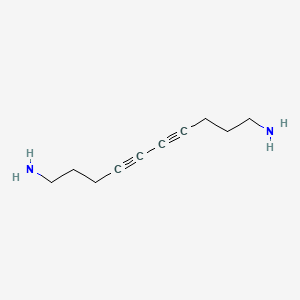
![6H-[1]Benzopyrano[4,3-b]quinolin-7-ol, 3,9-dimethoxy-](/img/structure/B14181842.png)
![4-[6-(4-Methylpiperazin-1-yl)pyridin-2-yl]benzoic acid;hydrochloride](/img/structure/B14181844.png)
